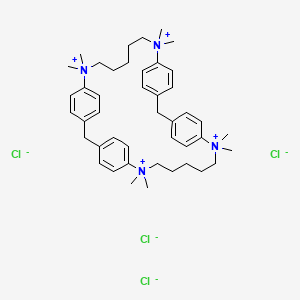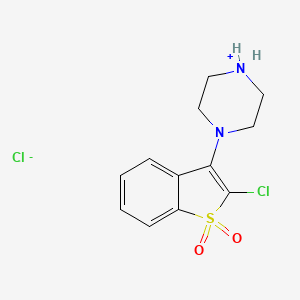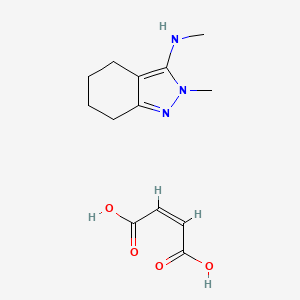
Tetrydamine maleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrydamine maleate is a member of the indazol class of non-steroidal anti-inflammatory drugs. It is known for its analgesic and anti-inflammatory properties. This compound has been used in the treatment of various inflammatory conditions, including vulvovaginitis, symptomatic bacterial vaginosis, and cervicitis .
Méthodes De Préparation
The synthesis of tetrydamine maleate involves several steps, typically starting with the preparation of the indazol core structure. The synthetic routes and reaction conditions can vary, but they generally involve the use of specific reagents and catalysts to achieve the desired chemical transformations. Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Tetrydamine maleate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Tetrydamine maleate has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the reactivity of indazol derivatives. In biology and medicine, it is used for its anti-inflammatory and analgesic properties. It has been shown to reduce or eliminate inflammation symptoms such as burning and leucorrhea. In industry, this compound is used in the formulation of various pharmaceutical products .
Mécanisme D'action
The mechanism of action of tetrydamine maleate involves its interaction with specific molecular targets and pathways. As a non-steroidal anti-inflammatory drug, it likely inhibits the activity of enzymes involved in the inflammatory response, such as cyclooxygenase (COX) enzymes. This inhibition reduces the production of pro-inflammatory mediators, leading to a decrease in inflammation and pain .
Comparaison Avec Des Composés Similaires
Tetrydamine maleate can be compared with other non-steroidal anti-inflammatory drugs, such as ibuprofen and naproxen. While all these compounds share similar anti-inflammatory and analgesic properties, this compound is unique due to its specific chemical structure and its effectiveness in treating certain inflammatory conditions. Similar compounds include other indazol derivatives and non-steroidal anti-inflammatory drugs .
Propriétés
| 22911-97-3 | |
Formule moléculaire |
C13H19N3O4 |
Poids moléculaire |
281.31 g/mol |
Nom IUPAC |
(Z)-but-2-enedioic acid;N,2-dimethyl-4,5,6,7-tetrahydroindazol-3-amine |
InChI |
InChI=1S/C9H15N3.C4H4O4/c1-10-9-7-5-3-4-6-8(7)11-12(9)2;5-3(6)1-2-4(7)8/h10H,3-6H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
Clé InChI |
WBQNUTJPYOXRCC-BTJKTKAUSA-N |
SMILES isomérique |
CNC1=C2CCCCC2=NN1C.C(=C\C(=O)O)\C(=O)O |
SMILES canonique |
CNC1=C2CCCCC2=NN1C.C(=CC(=O)O)C(=O)O |
Numéros CAS associés |
22911-97-3 |
Solubilité |
36.4 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











